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Compound Name: 4-Amino-4,6-dideoxy-D-mannose

CAS No.: 31348-80-8

Cat. No.: B1213552 Get Quote

Content Type: Technical Whitepaper | Focus: NMR Spectroscopy & Mass Spectrometry Target

Audience: Medicinal Chemists, Glycobiologists, Structural Biologists

Introduction: The Analytical Challenge
Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar that

serves as a critical antigenic determinant in the O-antigens of Gram-negative pathogens,

including Vibrio cholerae O1 and Escherichia coli O157:H7. Unlike ubiquitous hexoses

(glucose, galactose), perosamine presents unique structural elucidation challenges due to the

presence of an amino group at the C4 position and a deoxygenated C6 methyl group.

Accurate characterization is pivotal for vaccine development and the synthesis of perosamine-

containing antibiotics like perimycin. This guide moves beyond basic spectral assignment,

providing a causal framework to distinguish perosamine from its stereoisomers (e.g.,

rhamnosamine, quinovosamine) using high-resolution NMR and MS fragmentation dynamics.

Biosynthetic Context & Isolation
Understanding the biosynthetic origin of perosamine aids in structural prediction, particularly

when analyzing crude bacterial lysates. The pathway diverges from GDP-mannose, utilizing a

dedicated transaminase to install the nitrogen functionality.[1]
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The following diagram illustrates the enzymatic transformation from Mannose-1-Phosphate to

GDP-Perosamine, highlighting the key dehydration and amination steps that define the final

stereochemistry.
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Figure 1: Biosynthetic route to GDP-Perosamine.[1][2] The RfbD-catalyzed dehydration

establishes the 6-deoxy functionality, while RfbE determines the C4-amine stereochemistry.

Mass Spectrometry: Fragmentation Signatures
Mass spectrometry (ESI-MS/MS) provides the first line of evidence for the perosamine core.

Unlike neutral sugars, the amino group directs fragmentation pathways.

Key Fragmentation Rules
Nitrogen Rule Violation: A protonated molecule

with an odd number of nitrogen atoms will have an even nominal mass.

The "Amino-Shift": The substitution of -OH (17 Da) with

(16 Da) or

(58 Da) results in characteristic mass shifts compared to rhamnose or mannose.

Glycosidic Cleavage (B/Y Ions): The C1-O bond is labile.

Cross-Ring Cleavage (A/X Ions): High-energy collision dissociation (HCD) often yields

ions, which retain the C4-amine and C6-methyl, providing definitive proof of the amine
position.
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Table 1: Diagnostic Ions for N-Acetylperosamine (Methyl Glycoside)

Ion Type
Fragment
Composition

m/z (approx) Diagnostic Value

| [M+H]+ | Parent Ion | 234.1 | Confirms formula

| | B1 Ion | Oxonium ion (Loss of OMe) | 202.1 | Confirms glycan moiety mass | | 0,4 A | Cross-
ring cleavage | ~144 | Critical: Contains C4-NAc and C6-Me | | Loss of NH2Ac | Neutral loss |
[M-59]+ | Indicates N-acetyl group presence |

NMR Spectroscopy: The Elucidation Core
This is the most critical section. Distinguishing perosamine (manno-configuration) from

quinovosamine (gluco-configuration) or fucosamine (galacto-configuration) requires precise

analysis of scalar couplings (

).

The "Manno-Configuration" Fingerprint
In the

chair conformation (typical for D-sugars), the mannose configuration is defined by the relative
orientation of protons H2, H3, H4, and H5.

H1 (Anomeric):

4.8–5.2 ppm. Configuration (

vs

) determined by

.

-linkage:

Hz (eq-eq or eq-ax depending on chair).

H2 (Equatorial): The defining feature of mannose.
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(H2eq-H3ax) is small (~3.5–5.0 Hz).

H3, H4, H5 (Axial): In perosamine, C3, C4, and C5 protons are typically axial.

(H3ax-H4ax) is large (~9.5–10.0 Hz).

(H4ax-H5ax) is large (~9.5–10.0 Hz).

Diagnostic Logic: If you observe a Small-Large-Large coupling sequence for

, the core is Manno.

Contrast Gluco: Large-Large-Large (

is ax-ax).

Contrast Galacto: Large-Small-Small (

is ax-eq).

Chemical Shift Data (Reference)
The following shifts are typical for

-D-N-acetylperosamine derivatives in

.

Table 2: 1H and 13C NMR Chemical Shifts | Position |

(ppm) | Multiplicity |

(Hz) |

(ppm) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5.17 | d / br s | ~1.5 | 101.5 | Anomeric (alpha)
| | 2 | 3.90 | dd |

| 68.5 | H2 is Equatorial | | 3 | 3.85 | dd |

| 69.0 | H3 is Axial | | 4 | 3.75 | t |

| 54.0 | Shielded C4 (C-N bond) | | 5 | 3.80 | dq |
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| 68.0 | H5 is Axial | | 6 | 1.23 | d |

| 17.5 | Diagnostic Methyl Doublet | | NAc | 2.05 | s | - | 23.0 | N-Acetyl Methyl |

Experimental Protocol: Sequential Assignment
Strategy
Do not rely on a single technique. Use this self-validating workflow to ensure structural integrity.
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Figure 2: Sequential NMR Assignment Workflow. The identification of the C4-Nitrogen carbon

shift in Step 2 is the critical "Go/No-Go" decision point.

Detailed Protocol Steps
Step 1: The "Anchor" Identification (1H NMR)

Action: Acquire a standard 1H spectrum in

or

.

Validation: Locate the anomeric proton (

4.8-5.2) and the high-field methyl doublet (

1.15-1.25).

Note: If the methyl signal is a singlet, you likely have a 6-deoxy-6-amino derivative or a

different sugar class. It must be a doublet for perosamine.

Step 2: Nitrogen Localization (HSQC)

Action: Run a multiplicity-edited HSQC.

Causality: Carbon atoms attached to Nitrogen appear significantly upfield (

50-55 ppm) compared to those attached to Oxygen (

65-80 ppm).

Validation: Confirm that the proton at the "Large-Large" coupling position (H4) correlates to a

carbon at ~54 ppm. If the C4 signal is at ~70 ppm, you have Rhamnose (OH at C4), not

Perosamine.

Step 3: Spin System Tracing (COSY/TOCSY)

Action: Use COSY to step from H1
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H2

H3. Use TOCSY (80-100ms mixing time) to see the full chain H1

H6.

Validation: Verify the coupling topology. H2 should show a weak correlation to H3 (small J),

while H3 should show a strong correlation to H4 (large J).

Step 4: Stereochemical Confirmation (NOESY)

Action: Acquire 1D-NOE or 2D-NOESY.

Causality: In the manno-configuration (

), H1, H3, and H5 are on the same face (axial-like or close spatial proximity depending on
alpha/beta).

Validation: For

-D-perosamine:

Strong NOE between H1 and H2.

NOE between H3 and H5 (confirming 1,3-diaxial relationship).

Absence of strong NOE between H1 and H3 or H5 (confirms alpha anomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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